In Vitro Potency Differentiation: Elobixibat vs. Linerixibat on Human IBAT
Elobixibat demonstrates significantly higher in vitro potency against the human ileal bile acid transporter (IBAT/ASBT) compared to linerixibat. The IC50 for Elobixibat is 0.53 nM, whereas the IC50 for linerixibat is 42 nM . This represents an approximately 79-fold difference in inhibitory concentration.
| Evidence Dimension | Inhibition of human IBAT/ASBT (IC50) |
|---|---|
| Target Compound Data | 0.53 nM |
| Comparator Or Baseline | Linerixibat (GSK2330672): 42 nM |
| Quantified Difference | ~79-fold higher potency for Elobixibat |
| Conditions | In vitro biochemical assay; specific cell lines may vary between studies. |
Why This Matters
For researchers developing or validating assays, a 79-fold difference in potency can significantly impact the concentration required to achieve the same level of target engagement, influencing experimental design and cost.
